![molecular formula C16H18N2O3 B4772144 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine
Overview
Description
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine is a chemical compound that belongs to the class of isoxazoles. It is a potential drug candidate that has been extensively studied for its therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the COX enzyme, the compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, it has been found to improve cognitive function and memory in various animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine in lab experiments include its potent anti-inflammatory, analgesic, and neuroprotective properties, which make it a potential drug candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, the compound has been found to exhibit low toxicity and high selectivity towards the COX enzyme. However, the limitations of using the compound in lab experiments include its low solubility in water and its high cost of synthesis.
Future Directions
For the research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine include the optimization of the synthesis method to obtain higher yields and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitters. Furthermore, clinical trials are needed to evaluate the safety and efficacy of the compound in humans for the treatment of various inflammatory and neurodegenerative diseases.
Scientific Research Applications
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine has been extensively studied for its therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, it has been found to exhibit neuroprotective properties, making it a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-7-5-12(6-8-13)14-11-15(21-17-14)16(19)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHKOHJHBASPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-[[3-(4-methoxyphenyl)-5-isoxazolyl]carbonyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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